1-(3,4-Dimethyl-phenyl)-4-(2,4,6-trimethyl-benzenesulfonyl)-piperazine
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Overview
Description
- It is primarily used as an antidepressant and sedative .
- The compound’s chemical structure features a piperazine ring substituted with a phenyl group and a sulfonyl group.
- Trazodone was first synthesized in the 1960s and has since found widespread clinical use.
1-(3,4-Dimethyl-phenyl)-4-(2,4,6-trimethyl-benzenesulfonyl)-piperazine: , belongs to the class of psychoactive compounds.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Trazodone primarily acts as a serotonin antagonist and reuptake inhibitor (SARI) .
- It blocks serotonin receptors (5-HT2A, 5-HT2C) and inhibits serotonin reuptake.
- The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C21H28N2O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H28N2O2S/c1-15-12-18(4)21(19(5)13-15)26(24,25)23-10-8-22(9-11-23)20-7-6-16(2)17(3)14-20/h6-7,12-14H,8-11H2,1-5H3 |
InChI Key |
RZJCYIKGWKNDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
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